molecular formula C21H18N2O4 B14142573 6-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 709020-47-3

6-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B14142573
CAS No.: 709020-47-3
M. Wt: 362.4 g/mol
InChI Key: UFWRTSMFHBDAKA-UHFFFAOYSA-N
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Description

6-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is an organic compound belonging to the class of isoquinolones and derivatives. These compounds are characterized by their aromatic polycyclic structure containing a ketone-bearing isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino and hydroxyl groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Mechanism of Action

The mechanism of action of 6-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a fluorescent probe by undergoing photoinduced electron transfer (PET) or photoinduced charge transfer (PCT) processes . These processes enable the compound to emit fluorescence upon excitation, making it useful for imaging applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its specific substitution pattern, which imparts distinct photophysical properties and reactivity. This makes it particularly valuable in applications requiring precise molecular recognition and fluorescence.

Properties

CAS No.

709020-47-3

Molecular Formula

C21H18N2O4

Molecular Weight

362.4 g/mol

IUPAC Name

6-(2-hydroxyethylamino)-2-(4-methoxyphenyl)benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C21H18N2O4/c1-27-14-7-5-13(6-8-14)23-20(25)16-4-2-3-15-18(22-11-12-24)10-9-17(19(15)16)21(23)26/h2-10,22,24H,11-12H2,1H3

InChI Key

UFWRTSMFHBDAKA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C4C(=C(C=C3)NCCO)C=CC=C4C2=O

Origin of Product

United States

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